Huhs015
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKQFQFGHZHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Huhs015 Molecular Mechanisms and Target Engagement
Modulation of Prostate Cancer Antigen-1 (PCA-1/ALKBH3) Enzymatic Activity by HUHS015
Prostate cancer antigen-1, also known as ALKBH3 (AlkB Homolog 3), is an α-ketoglutarate-dependent dioxygenase involved in the demethylation of nucleic acids. ALKBH3 plays a role in DNA repair by removing alkylated bases like 1-methyladenosine (B49728) (m1A) and 3-methylcytosine (B1195936) (m3C) from single-stranded DNA. It also functions as an RNA demethylase, acting on N1-methyladenosine (m1A) in various RNA species, including mRNA and tRNA. activemotif.comnih.govnih.gov Elevated levels of ALKBH3 have been observed in certain cancers, including prostate cancer, where it can contribute to cell proliferation and tumor progression. nih.govmdpi.comiiarjournals.orgfrontiersin.org
This compound has been identified as an inhibitor of PCA-1/ALKBH3 enzymatic activity. iiarjournals.orgmedchemexpress.comhodoodo.commedchemexpress.comresearchgate.netbiocat.com
Inhibitory Potency and Selectivity Profiling of this compound
Studies have demonstrated that this compound is a potent inhibitor of PCA-1/ALKBH3. Its half maximal inhibitory concentration (IC50) for PCA-1 has been reported to be 0.67 μM. iiarjournals.orgmedchemexpress.commedchemexpress.comresearchgate.netfishersci.fi Another study reported an IC50 of 1.7 μM, which was considered comparable to the previously reported value. rsc.org
Selectivity profiling indicates that while this compound primarily targets ALKBH3, other ALKBH inhibitors like entacapone (B1671355) (an FTO inhibitor) and thiram (B1682883) (a TRMT6/TRMT61A complex inhibitor) show significantly weaker inhibition of ALKBH3, suggesting some degree of selectivity for this compound towards ALKBH3 compared to these other demethylases. rsc.org
Here is a summary of the inhibitory potency:
| Target | IC50 (μM) | Reference |
| PCA-1/ALKBH3 | 0.67 | iiarjournals.orgmedchemexpress.commedchemexpress.comresearchgate.netfishersci.fi |
| ALKBH3 | 1.7 | rsc.org |
Investigation of this compound Binding Site and Interaction Dynamics with PCA-1/ALKBH3
While specific detailed information on the precise binding site and interaction dynamics of this compound with PCA-1/ALKBH3 is not extensively detailed in the provided snippets, the nature of ALKBH proteins provides some context. ALKBH enzymes, including ALKBH3, are α-ketoglutarate- and Fe(II)-dependent dioxygenases. They typically possess a conserved double-stranded β-helix (DSBH) fold that accommodates the Fe(II) and α-ketoglutarate cofactors. activemotif.comfrontiersin.orgcore.ac.uk Substrate recognition and binding often involve specific residues within the active site pocket and surrounding loops, which can undergo conformational changes upon cofactor and substrate binding. core.ac.uk Given that this compound acts as an inhibitor, it is likely to interact with the active site or regions crucial for substrate binding or catalytic activity, potentially interfering with cofactor binding or the proper positioning of the nucleic acid substrate.
Consequences of ALKBH3 Inhibition by this compound on Nucleic Acid Demethylation Pathways (e.g., N1-Methyladenosine)
ALKBH3 is a key "eraser" enzyme responsible for removing the m1A modification from various RNA molecules, including mRNA and tRNA. nih.govnih.govmdpi.com Inhibition of ALKBH3 by compounds like this compound is expected to lead to an increase in the levels of m1A modification on its target RNAs. rsc.orgpnas.org
The m1A modification, particularly in mRNA, is often found in the 5'-untranslated regions (UTRs) and near start codons and can influence RNA stability, translation efficiency, and other aspects of RNA metabolism. activemotif.comnih.govnih.govpnas.org In tRNAs, m1A modifications are also prevalent and play roles in tRNA structure, stability, and function in protein synthesis. nih.govmdpi.com ALKBH3-mediated demethylation of tRNA can also lead to the generation of tRNA-derived small RNAs (tDRs), which have been implicated in promoting cancer cell proliferation and invasion. nih.govfrontiersin.orgresearchgate.net
By inhibiting ALKBH3, this compound can disrupt these processes. Increased m1A levels on target RNAs due to ALKBH3 inhibition could alter their fate and function. For instance, in the context of cancer, where ALKBH3 can promote proliferation and invasion, its inhibition by this compound could counteract these effects by modulating the m1A status of relevant transcripts. nih.govmdpi.comfrontiersin.org Studies have shown that this compound suppresses the growth of prostate cancer cells, which express high levels of PCA-1/ALKBH3. iiarjournals.orgmedchemexpress.comhodoodo.comresearchgate.netbiocat.comcaymanchem.comiiarjournals.org This anti-proliferative effect is likely linked to its ability to inhibit ALKBH3-mediated demethylation and consequently affect the downstream processes regulated by m1A-modified nucleic acids. Inhibition of ALKBH3 by this compound has been shown to suppress hypoxia-induced features and glycolysis in retinal pigment epithelial (RPE) cells, disrupting a positive feedback loop involving histone lactylation and ALKBH3-mediated glycolysis in age-related macular degeneration pathology. pnas.org
Caspase-2 Activation by this compound and Downstream Signaling
Caspase-2 is a highly conserved cysteine protease considered an initiator caspase involved in triggering apoptosis in response to various cellular stresses. nih.govoup.comresearchgate.netresearchgate.netresearchgate.nethep.com.cnnih.govhep.com.cneurekalert.org While traditionally associated with activation via the PIDDosome complex, recent research has identified alternative mechanisms of Caspase-2 activation. nih.govoup.comresearchgate.netresearchgate.netresearchgate.nethep.com.cnnih.govhep.com.cneurekalert.org
This compound has been discovered through a chemical screen as a compound that specifically activates Caspase-2-mediated apoptosis. nih.govoup.comresearchgate.netresearchgate.netresearchgate.nethep.com.cneurekalert.org
Mechanism of Direct Agonism Towards Caspase-2 Initiator Function
Unlike the canonical PIDDosome-dependent activation, this compound stimulates Caspase-2 activation and subsequent apoptosis independently of the PIDDosome. nih.govoup.comresearchgate.netresearchgate.netresearchgate.nethep.com.cneurekalert.org The this compound series of compounds act as efficient agonists that directly target the interdomain linker in Caspase-2. nih.govoup.comresearchgate.nethep.com.cneurekalert.org This represents a novel mode of initiator caspase activation. nih.govoup.comresearchgate.nethep.com.cneurekalert.org
Upon activation by this compound, Caspase-2 triggers apoptosis through the mitochondrial pathway, which is dependent on the Bcl2 family protein BID. nih.govoup.comresearchgate.netresearchgate.netresearchgate.netnih.govhep.com.cneurekalert.org Caspase-2 directly cleaves BID, and this cleavage is essential for the induction of cell death stimulated by this compound. nih.govoup.comresearchgate.netnih.govhep.com.cneurekalert.org Cleavage of BID by Caspase-2 leads to the activation of the intrinsic mitochondrial apoptosis pathway. oup.comresearchgate.netnih.govhep.com.cneurekalert.org This downstream signaling involves the processing of effector caspases like Caspase-3 and Caspase-7, which is abolished when CASP9 is deleted. oup.com
Structural Determinants of this compound Selectivity for Human Caspase-2
Research has shown that this compound and its derivatives exhibit selectivity for human Caspase-2 over its mouse ortholog. nih.govoup.comresearchgate.nethep.com.cneurekalert.org This selectivity is attributed to differences in two crucial amino acid residues located within the interdomain linker region of Caspase-2. nih.govoup.comresearchgate.nethep.com.cneurekalert.org While human and mouse Caspase-2 share significant sequence homology, particularly in the pro-domain, these specific residues in the linker are key determinants of the differential response to this compound-like agonists. oup.com This structural difference provides a basis for the observed selectivity. nih.govoup.comresearchgate.nethep.com.cneurekalert.org
Here is a summary of the key findings regarding Caspase-2 activation by this compound:
| Feature | Description | Reference |
| Activation Mechanism | Direct agonism targeting the interdomain linker | nih.govoup.comresearchgate.nethep.com.cneurekalert.org |
| PIDDosome Dependence | Independent of the PIDDosome complex | nih.govoup.comresearchgate.netresearchgate.netresearchgate.nethep.com.cneurekalert.org |
| Downstream Pathway | Mitochondrial pathway, requires BID | nih.govoup.comresearchgate.netresearchgate.netresearchgate.netnih.govhep.com.cneurekalert.org |
| Key Substrate Cleavage | Direct cleavage of BID by Caspase-2 | nih.govoup.comresearchgate.netnih.govhep.com.cneurekalert.org |
| Selectivity Determinant | Two crucial amino acid differences in the interdomain linker | nih.govoup.comresearchgate.nethep.com.cneurekalert.org |
| Species Selectivity | Selective for human Caspase-2 over mouse Caspase-2 | nih.govoup.comresearchgate.nethep.com.cneurekalert.org |
| Potency of Derivative | ~60 nmol/L for activating Caspase-2-mediated apoptosis (for a derivative) | nih.govoup.comresearchgate.netresearchgate.nethep.com.cn |
Role of this compound in BID Cleavage and Mitochondrial Apoptosis Pathway Activation
This compound-stimulated caspase-2 activation triggers apoptosis through a mechanism that is dependent on the Bcl2 family protein BID nih.govoup.comhep.com.cnnih.gov222.198.130researchgate.netdntb.gov.ua. Unlike PIDDosome-induced caspase-2 activation, which also requires BID, this compound-stimulated apoptosis is independent of the PIDDosome complex nih.govoup.comhep.com.cnnih.gov222.198.130dntb.gov.ua.
Upon treatment with this compound, caspase-2-expressing cells exhibit cleavage of BID nih.govoup.com. This cleavage is essential for the subsequent induction of cell death, as knockout of BID diminishes the apoptosis triggered by this compound nih.govoup.com. Re-expression of wild-type BID, but not a cleavage-resistant D60E mutant, restores both BID cleavage and cell death in BID-deficient cells treated with this compound nih.govoup.com. This confirms that the functional processing of BID by caspase-2 is a critical step in the apoptotic pathway activated by this compound nih.govoup.com.
The cleavage of BID by caspase-2 signals the mitochondrial pathway for apoptosis induction nih.govoup.comnih.govhep.com.cn. This aligns with the understanding that cleaved BID (tBID) can translocate to the mitochondria and promote the release of cytochrome c, thereby activating the intrinsic apoptotic pathway. In line with the activation of the mitochondrial pathway, this compound treatment has been shown to induce robust processing of downstream effector caspases, such as caspase-3 and caspase-7 nih.gov. This processing was abolished when CASP9 was deleted from the cells, further supporting the involvement of the mitochondrial pathway initiated by caspase-2-mediated BID cleavage nih.gov.
Exploration of Potential Inter-Pathway Linkages and Off-Target Effects of this compound
While the primary characterized mechanism of this compound involves the direct activation of caspase-2 and the subsequent initiation of the BID-dependent mitochondrial apoptosis pathway, research has also identified other biochemical activities of this compound.
Notably, this compound has been identified as a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3 medchemexpress.comnih.govfrontiersin.orgnih.govresearchgate.netcaymanchem.combiocat.comnih.govfrontiersin.orgmdpi.com. ALKBH3 is an m1A demethylase involved in RNA modifications nih.govnih.govnih.govpnas.orgucl.ac.uk. Studies have reported that this compound inhibits ALKBH3 activity with an IC50 of 0.67 μM medchemexpress.comcaymanchem.com. This inhibition of ALKBH3 has been linked to the compound's effect on the growth of prostate cancer cells, such as DU145 cells, both in vitro and in mouse xenograft models medchemexpress.comfrontiersin.orgresearchgate.netcaymanchem.combiocat.comfrontiersin.orgmdpi.com. The inhibition of ALKBH3 by this compound has been shown to disrupt a positive feedback loop involving histone lactylation, ALKBH3, HK2, and VEGFA, which is implicated in the pathology of age-related macular degeneration pnas.org.
The identification of this compound as both a caspase-2 agonist and an ALKBH3 inhibitor suggests that the compound may exert its biological effects through multiple pathways. While the outline specifically requested a focus on the caspase-2 mechanism, the inhibition of ALKBH3 represents a distinct biochemical activity of this compound. Further research would be required to fully elucidate the extent of potential inter-pathway linkages between caspase-2 activation and ALKBH3 inhibition, or to definitively classify ALKBH3 inhibition as an off-target effect in the context of caspase-2-focused applications. However, the existing literature establishes this compound as a compound with at least two distinct molecular targets: caspase-2 and ALKBH3.
Pre Clinical Evaluation of Huhs015 Therapeutic Potential
Antiproliferative and Pro-apoptotic Effects of HUHS015 In Vitro
In vitro studies have demonstrated that this compound exerts antiproliferative effects across various cancer cell lines, including those derived from prostate cancer hyo-med.ac.jpiiarjournals.orgresearchgate.net. The compound's mechanism is tied to its inhibitory action on ALKBH3, an enzyme crucial for certain nucleic acid modifications nih.govrsc.org.
Assessment of this compound Efficacy in Human Prostate Cancer Cell Lines (e.g., DU145)
The efficacy of this compound has been specifically evaluated in human prostate cancer cell lines, particularly the DU145 line, which is characterized by its hormone-independent nature and high expression of PCA-1/ALKBH3 hyo-med.ac.jpiiarjournals.orgnii.ac.jpresearchgate.net. In vitro research indicates that this compound significantly suppresses the growth of DU145 cells hyo-med.ac.jpiiarjournals.orgnii.ac.jp. The reported half maximal inhibitory concentration (IC50) of this compound for inhibiting DU145 cell proliferation in vitro is 2.2 μM (equivalent to 0.7 μg/ml) hyo-med.ac.jpiiarjournals.org. This inhibitory effect on DU145 cell growth has been observed in both standard anchorage-dependent cell culture assays and anchorage-independent assays, the latter being potentially more indicative of in vivo efficacy nii.ac.jp.
Analysis of this compound-Induced Apoptosis and Cell Cycle Modulation
While the primary focus of the provided search results is on the antiproliferative effects and synergistic drug interactions of this compound, existing research links ALKBH3 inhibition to cellular processes such as apoptosis and cell cycle regulation. Silencing the ALKBH3 gene has been shown to induce apoptosis in hormone-independent prostate cancer cell lines, including DU145 researchgate.net. Furthermore, ALKBH3 knockdown in other cancer cell types has been associated with cell cycle arrest researchgate.net. These findings suggest that this compound's inhibition of ALKBH3 likely contributes to its therapeutic effects by influencing programmed cell death and modulating the cell cycle, although detailed data specifically on this compound's direct impact on these processes were not extensively available in the provided snippets.
Synergistic and Additive Interactions of this compound with Conventional Chemotherapeutic Agents
A significant aspect of the pre-clinical evaluation of this compound involves investigating its potential to enhance the effectiveness of conventional chemotherapeutic agents through synergistic or additive interactions nih.govresearchgate.netnii.ac.jpdp.techpatsnap.com. Such combinations hold promise for improving treatment outcomes and potentially allowing for reduced dosages of more toxic therapies nih.govresearchgate.net.
Studies have specifically assessed the combinatorial efficacy of this compound when used with taxanes such as Docetaxel (B913), a widely utilized agent for castration-resistant prostate cancer nih.govresearchgate.netresearchgate.net. In vitro studies have demonstrated that the combination of this compound and Docetaxel yields synergistic effects in prostate cancer cells nih.govresearchgate.netnii.ac.jpdp.techpatsnap.comresearchgate.net. This synergistic interaction has been noted to persist even after the removal of the drugs, suggesting a sustained benefit from the combination treatment nih.govresearchgate.net.
The interaction between this compound and platinum-based compounds like Cisplatin (B142131) has also been a subject of investigation nih.govresearchgate.netnii.ac.jp. Research indicates that combining this compound with Cisplatin results in synergistic and sustained effects in vitro nih.govresearchgate.netnii.ac.jpdp.tech. This suggests that this compound can augment the cytotoxic activity of Cisplatin in cancer cells.
Beyond taxanes and platinum compounds, the potential for combining this compound with a wider array of DNA-targeting agents and topoisomerase inhibitors has been explored researchgate.netnii.ac.jpnii.ac.jp. Studies have shown that this compound exhibits synergistic effects in vitro when combined with various drugs that act on DNA nih.govresearchgate.net. Specifically, in vitro combinatorial treatment with Cisplatin, Irinotecan, Doxorubicin, Vinorelbine, and Gemcitabine (B846) has been found to synergistically inhibit the growth of cancer cells, including those from malignant mesothelioma nii.ac.jpnii.ac.jp. This indicates a broader potential for this compound in combination therapies across different cancer types, particularly alongside agents that target DNA or interfere with its processes.
Table 1: In Vitro Combinatorial Effects of this compound with Chemotherapeutic Agents
| Chemotherapeutic Agent | Observed Interaction with this compound In Vitro | Relevant Cancer Cell Lines (Examples from search results) |
| Docetaxel | Synergistic, Sustained Effect | Prostate cancer (DU145) nih.govresearchgate.netnii.ac.jpresearchgate.net |
| Cisplatin | Synergistic, Sustained Effect | Prostate cancer (DU145), Malignant mesothelioma nih.govresearchgate.netnii.ac.jpnii.ac.jp |
| Irinotecan | Synergistic | Malignant mesothelioma nii.ac.jpnii.ac.jp |
| Doxorubicin | Synergistic | Malignant mesothelioma nii.ac.jpnii.ac.jp |
| Gemcitabine | Synergistic | Malignant mesothelioma nii.ac.jpnii.ac.jp |
| Vinorelbine | Synergistic | Malignant mesothelioma nii.ac.jpnii.ac.jp |
| Dacarbazine | Slight additive (after 3 days) | DU145 nih.govresearchgate.net |
| Estramustine | Slight additive (after 3 days) | DU145 nih.govresearchgate.net |
| Tegafur/Uracil | Slight additive (after 3 days) | DU145 nih.govresearchgate.net |
| Mitoxantrone | Enhanced/sustained effects (after washout) | DU145 nih.govresearchgate.net |
Table 1 Data Source: nih.govresearchgate.netnii.ac.jpnii.ac.jp
Table 1 Notes: The observed interactions and cell lines are based on the provided search results and may not encompass all studies conducted on this compound. "Sustained Effect" indicates enhanced effects observed following drug washout.
Table 2: In Vitro Efficacy of this compound in DU145 Cells
| Assay Type | IC50 Value of this compound |
| DU145 cell proliferation | 2.2 μM (0.7 μg/ml) hyo-med.ac.jpiiarjournals.org |
| ALKBH3 enzymatic activity | 0.67 μM hyo-med.ac.jpiiarjournals.org, 1.7 μM rsc.org |
Table 2 Data Source: hyo-med.ac.jpiiarjournals.orgrsc.org
Combinatorial Efficacy with Platinum-based Compounds (e.g., Cisplatin)
Antitumor Efficacy of this compound in In Vivo Models
Pre-clinical investigations have explored the potential of this compound as an antitumor agent in various in vivo models, primarily focusing on its effects in prostate cancer xenografts and its potential in malignant mesothelioma.
Studies in Prostate Cancer Xenograft Models (e.g., DU145 Mouse Xenograft)
Studies utilizing mouse xenograft models, particularly those involving the human hormone-independent prostate cancer cell line DU145, have demonstrated the antitumor efficacy of this compound. This compound has been found to be effective against prostate cancer in vivo. readthedocs.io Continuous administration of this compound significantly suppressed the growth of DU145 cells in a mouse xenograft model. In one study, subcutaneous injection of this compound at 32 mg/kg completely suppressed the growth of DU145 cells in a xenograft model for up to one week. The compound exhibited potent inhibition against DU145 proliferation after subcutaneous administration in this model. The effectiveness of this compound in the DU145 xenograft model has been reported in multiple instances.
Furthermore, combining this compound with other agents has been investigated. In vivo, combining this compound and docetaxel showed notable effects in the DU145 xenograft model. readthedocs.io Additive effects of this compound in combination with docetaxel were demonstrated in vivo, where administrations of docetaxel alongside this compound were more potent than docetaxel administration alone.
A sodium salt formulation of this compound was also explored to improve solubility and potentially enhance effects in vivo. This formulation increased the suppressive effect on the proliferation of DU145 cells in a xenograft model compared to the original compound.
Measurement of Tumor Volume Reduction and Disease Progression Inhibition by this compound
The efficacy of this compound in in vivo models has been assessed by measuring its impact on tumor volume and its ability to inhibit disease progression. Studies in DU145 mouse xenografts have shown that this compound reduces tumor growth. Specifically, this compound at 32 mg/kg reduced tumor growth in a DU145 mouse xenograft model. As mentioned, subcutaneous injection of this compound at 32 mg/kg completely suppressed the growth of DU145 cells in a xenograft model for up to one week, indicating significant tumor growth inhibition. Tumor volume was measured in studies examining the inhibitory effect of this compound on the growth of subcutaneously implanted DU145 cells in nude mice. The suppressive effects of this compound on tumor proliferation in the DU145 xenograft model have been noted.
Investigation of this compound in Malignant Mesothelioma Models
Investigations into the potential of this compound in malignant mesothelioma models are mentioned in the context of combinatorial studies. Combinational treatment of this compound with cisplatin, irinotecan, doxorubicin, vinorelbine, and gemcitabine synergistically inhibited the growth of malignant mesothelioma cells in vitro. Malignant mesothelioma has been included in continuous studies examining the anti-cancer effects of this compound in combination with known anti-cancer drugs.
Pharmacodynamic Biomarkers of this compound Activity In Vivo
This compound functions as an inhibitor of prostate cancer antigen-1 (PCA-1), also known as ALKBH3. ALKBH3 is a DNA/RNA demethylase. readthedocs.io Inhibition of PCA-1/ALKBH3 has been shown to lead to 3-methylcytosine (B1195936) accumulation and reduced cell proliferation in various cell lines. Based on this mechanism, ALKBH3 activity or the levels of its substrates or products, such as 3-methylcytosine accumulation, could potentially serve as pharmacodynamic biomarkers to indicate target engagement and the biological effect of this compound in vivo. However, specific in vivo pharmacodynamic biomarkers that were measured for this compound activity are not explicitly detailed in the provided search results.
Pharmacokinetic and Metabolic Fate Investigations of this compound
Pre-clinical studies have characterized the pharmacokinetic properties and metabolic fate of this compound in animal species to understand its absorption and systemic exposure.
Absorption and Systemic Exposure Characterization in Pre-clinical Species
Pharmacokinetic studies of this compound have been conducted in pre-clinical species, particularly rats. The bioavailability (BA) of this compound was found to be 7.2% in rats after oral administration.
Investigations into different formulations and administration routes have been performed to understand their impact on systemic exposure. The serum concentration of this compound after both subcutaneous (s.c.) and oral (p.o.) administration of this compound sodium salt was higher than that of the original this compound compound. After oral administration of this compound in 0.5% methylcellulose (B11928114) (MC), the maximum concentration (Cmax) was 0.35 μg/ml, reached 30 minutes post-administration. Oral administration of this compound sodium salt in 0.5% MC resulted in a Cmax of 1.4 μg/ml at 15 minutes, which was four-fold higher than the original compound. The area under the curve for 24 hours (AUC0-24) after oral administration of the sodium salt was 1.4-fold higher than the original compound.
Subcutaneous administration of this compound sodium salt increased the AUC0-24 by 6.7-fold compared to the original compound. The use of different solvents for administering the sodium salt, such as PEG300 and 50% DMSO-15% EtOH, also affected pharmacokinetics. For instance, after oral administration of the sodium salt in PEG300, the Cmax was 1.2 μg/ml at 15 minutes. The AUC0-24 after oral administration of the sodium salt in 50% DMSO-15% EtOH was 1.3 μg • h/ml. The AUC0-24 values after oral administration of solutions of the sodium salt in PEG300 and 50% DMSO-15% EtOH were improved compared to the suspension in 0.5% MC. The Cmax after administration of the sodium salt in 50% DMSO-15% EtOH was 1.6 μg/ml, and the AUC0-24 was 6.0 μg • h/ml, which was 1.2-fold higher than the sodium salt in 0.5% MC. Improving the solubility of this compound with 50% DMSO-15% EtOH and PEG300 was effective for pharmacokinetics.
Intraperitoneal administration of this compound sodium salt in different vehicles (0.5% MC, PEG300, and 50% DMSO-15% EtOH) resulted in acute and high absorption, with elimination occurring in approximately 1 hour. The Cmax values were significantly higher compared to oral and subcutaneous administration.
The limited potency of this compound was thought to be partly due to its poor solubility, as insoluble material remained at the injection site after subcutaneous administration. This highlights the importance of formulation in achieving adequate systemic exposure.
The following table summarizes some reported pharmacokinetic parameters for this compound and its sodium salt in rats:
| Compound | Administration Route | Vehicle | AUC0-24 (μg • h/ml) | Cmax (μg/ml) | Tmax (min) | Bioavailability (%) |
| This compound | Oral | 0.5% MC | - | 0.35 | 30 | 7.0 |
| This compound Sodium Salt | Oral | 0.5% MC | 1.4-fold higher than this compound | 1.4 | 15 | 9.8 |
| This compound Sodium Salt | Oral | PEG300 | 1.1 | 1.2 | 15 | 11.2 |
| This compound Sodium Salt | Oral | 50% DMSO-15% EtOH | 1.3 | 1.6 | - | 13.3 |
| This compound | Subcutaneous | 0.5% MC | 0.76 | - | - | - |
| This compound Sodium Salt | Subcutaneous | 0.5% MC | 5.1 | - | - | - |
| This compound Sodium Salt | Subcutaneous | PEG300 | 5.1 | 1.4 | 15 | - |
| This compound Sodium Salt | Subcutaneous | 50% DMSO-15% EtOH | 6.0 | - | - | - |
| This compound Sodium Salt | Intraperitoneal | 0.5% MC | 11.9 | 20.4 | - | - |
| This compound Sodium Salt | Intraperitoneal | PEG300 | 18.6 | 31.7 | - | - |
| This compound Sodium Salt | Intraperitoneal | 50% DMSO-15% EtOH | 10.0 | 31.2 | - | - |
| This compound Sodium Salt | Intravenous | 50% PEG300 | 0.0763 (at 0.25 mg/kg) | - | - | - |
| This compound Sodium Salt | Intravenous | 50% PEG300 | 0.1534 (at 0.5 mg/kg) | - | - | - |
Note: "-" indicates data not explicitly found in the provided snippets for that specific entry.
Metabolic Stability Profiling of this compound and Identification of Decomposition Pathways
Metabolic stability studies of this compound indicated that the compound undergoes rapid decomposition huhs.ac.jp. Investigations using rat S9 mixture, a common tool for assessing a compound's metabolic stability, revealed significant instability huhs.ac.jpnih.gov. In a study, no this compound was detected after just 10 minutes of incubation in rat S9 mixture at 37°C huhs.ac.jp. Even at a lower temperature of 15°C, only 42% of the compound remained, further highlighting its susceptibility to metabolic breakdown in liver extracts huhs.ac.jp. This rapid decomposition in liver S9 mixture suggested that this compound would be easily metabolized and decomposed in vivo following administration huhs.ac.jp. Despite these findings on its instability, specific decomposition pathways or metabolites of this compound have not been identified in the available research huhs.ac.jp.
Strategies for Enhancing this compound In Vivo Pharmacokinetics (e.g., Salt Formulations)
To address the limitations in the in vivo potency and poor solubility of this compound, strategies focused on improving its pharmacokinetic profile were explored nih.govhyo-med.ac.jpresearchgate.netnbrp.jp. A key approach involved the preparation of various salt forms of this compound to enhance its solubility nih.govhyo-med.ac.jpresearchgate.netnbrp.jp.
Among the salts prepared, the sodium salt of this compound (referred to as compound 2 in some studies, with the parent compound being referred to as compound 1) was selected for further in vivo pharmacokinetic evaluations due to its improved solubility nih.govhyo-med.ac.jpresearchgate.netnbrp.jp. Comparative pharmacokinetic studies in rats demonstrated significant improvements with the sodium salt compared to the parent compound nih.govhyo-med.ac.jpresearchgate.net. For instance, subcutaneous administration of the sodium salt resulted in an approximately 8-fold increase in the area under the curve (AUC) from 0 to 24 hours (AUC₀-₂₄) compared to the parent this compound nih.govhyo-med.ac.jpresearchgate.net.
The choice of solvent also played a role in the pharmacokinetics of the sodium salt hyo-med.ac.jp. Solvents such as polyethylene (B3416737) glycol 300 (PEG300) and a mixture of 50% dimethyl sulfoxide (B87167) (DMSO) and 15% ethanol (B145695) (EtOH) were found to be effective vehicles for improving the pharmacokinetics of the sodium salt hyo-med.ac.jp. The use of 50% DMSO-15% EtOH as a vehicle for the sodium salt increased the AUC₀-₂₄ value by 40% compared to administration in 0.5% methyl cellulose (B213188) (MC) and by 7.9-fold compared to subcutaneous administration of the parent compound in 0.5% MC hyo-med.ac.jp.
The enhanced solubility and improved pharmacokinetic parameters achieved with the sodium salt formulation translated to a more potent suppressive effect on the proliferation of DU145 cells in a xenograft model compared to the parent compound nih.govhyo-med.ac.jpresearchgate.net. The serum concentration of this compound achieved after administering the sodium salt exceeded the in vitro IC₅₀ value for DU145 cell proliferation, whereas the parent compound did not hyo-med.ac.jp.
The table below summarizes representative pharmacokinetic data for this compound and its sodium salt in rats:
| Compound | Administration Route | Vehicle | AUC₀-₂₄ (µg*hr/ml) |
| This compound (Compound 1) | s.c. | 0.5% MC | - |
| This compound Sodium Salt (Compound 2) | s.c. | 0.5% MC | 5.1 |
| This compound Sodium Salt (Compound 2) | s.c. | PEG300 | 5.1 |
| This compound Sodium Salt (Compound 2) | s.c. | 50% DMSO - 15% EtOH | 6.0 |
| This compound (Compound 1) | p.o. | - | 0.08 (at 60 min) |
| This compound (Compound 2) | p.o. | 50% DMSO - 15% EtOH | - |
Note: AUC₀-₂₄ data for Compound 1 (s.c. in 0.5% MC) was not explicitly provided as a numerical value in the source but was indicated to be significantly lower than Compound 2. The oral administration data for Compound 1 shows the serum concentration at 60 minutes rather than an AUC₀-₂₄ value. huhs.ac.jphyo-med.ac.jp
The development of the sodium salt formulation and the investigation of suitable vehicles were crucial steps in improving the in vivo performance of this compound, demonstrating that enhancing solubility and pharmacokinetics is a viable strategy to improve the therapeutic potential of this ALKBH3 inhibitor nih.govhyo-med.ac.jpresearchgate.net.
Synthetic Chemistry and Structure Activity Relationship Sar of Huhs015 Analogues
Synthetic Methodologies for HUHS015 and Related Pyrazole (B372694) Derivatives
The synthesis of this compound and its related pyrazole derivatives typically involves the reaction of a pyrazole precursor with a benzimidazole (B57391) or benzodiazole derivative, followed by subsequent modifications to incorporate specific substituents like the benzyl (B1604629) and methyl groups. ontosight.ai Detailed synthetic protocols can be found in scientific literature and patent documents. ontosight.ai
Pyrazole derivatives, in general, are a widely studied class of compounds due to their diverse biological activities. mdpi.com Various methods exist for their synthesis, often involving the reaction of hydrazine (B178648) or substituted hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com For instance, a general method for the synthesis of pyrazoles involves the Suzuki coupling of arylboronic acids with chromones, followed by reaction with hydrazine hydrate. mdpi.com Another approach involves the cyclocondensation of nitroolefins with hydrazones using a strong base. mdpi.com The synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives and unexpected pyrazole derivatives has also been reported through reactions involving benzofuranone derivatives and hydrazine monohydrate. nih.gov
In the context of this compound, a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives were synthesized and evaluated as PCA-1/ALKBH3 inhibitors. nii.ac.jp this compound itself, 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, was obtained through modification of a hit compound, 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol, identified during a random screening process using recombinant PCA-1/ALKBH3. nih.govnii.ac.jp
Systematic Design and Synthesis of this compound Analogues
The systematic design and synthesis of this compound analogues have been driven by the goal of improving its potency, selectivity, and pharmacokinetic properties. Following the identification of this compound as a potent PCA-1/ALKBH3 inhibitor, structural optimization efforts were undertaken to generate a series of analogues with enhanced activity. researchgate.net This involved modifying the core pyrazole-benzimidazole structure and its substituents. For example, compound 7I, 1-(5-fluoro-1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol, was designed based on the structure of this compound. researchgate.net
The design process often involves evaluating the impact of different substituents on the pyrazole and benzimidazole rings on the inhibitory activity against PCA-1/ALKBH3 and the caspase-2 activating potency. Studies have shown that the presence and position of substituents on the benzimidazole moiety can significantly affect the inhibitory activity. researchgate.net For instance, the removal or substitution of aromatic rings on the benzimidazole moiety resulted in weaker PCA-1/ALKBH3 inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Series for PCA-1/ALKBH3 Inhibition
Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to understand the relationship between the chemical structures of this compound analogues and their inhibitory potency against PCA-1/ALKBH3. While specific detailed QSAR models for the this compound series for PCA-1/ALKBH3 inhibition are not extensively detailed in the provided search results, SAR studies provide insights into the structural features crucial for activity.
Research indicates that modifications to the 1-aryl-3,4-substituted-1H-pyrazol-5-ol core structure influence the inhibitory activity against PCA-1/ALKBH3. nii.ac.jpresearchgate.net For example, compounds with a phenyl ring attached at the 3-position of the pyrazole demonstrated lower activities. researchgate.net The optimization process that led to this compound involved modifying a less potent hit compound, highlighting the impact of structural changes on potency. nii.ac.jp The IC50 value of this compound for PCA-1 enzymatic activity was determined to be 0.67 μM. medchemexpress.comhyo-med.ac.jp
SAR Studies for Caspase-2 Activating Potency and Selectivity
Structure-Activity Relationship (SAR) studies have been crucial in identifying this compound and its derivatives as specific activators of caspase-2. nih.govnih.govhep.com.cn These studies involved synthesizing and evaluating numerous derivatives to understand which structural features contribute to caspase-2 activation potency and selectivity.
Through extensive SAR efforts, derivatives with enhanced potency in activating caspase-2-mediated apoptosis have been identified, with one derivative showing potency around 60 nmol/L. nih.govnih.govhep.com.cn The this compound series of compounds function as agonists that directly target the interdomain linker in caspase-2, representing a novel mechanism of initiator caspase activation. nih.govnih.govhep.com.cn
A key finding from SAR studies is the selectivity of this compound analogues for human caspase-2 over its mouse homolog. nih.govnih.govhep.com.cn This selectivity is attributed to differences in two crucial residues within the interdomain linker of human and mouse caspase-2. nih.govnih.govhep.com.cn This highlights the importance of specific structural interactions between the compound and the caspase-2 enzyme for activation and selectivity. SAR studies have shown the requirement for a bulky hydrophobic group opposite a positively charged functionality for procaspase-2 activation in some series of compounds. dtic.mil
Optimization of this compound Derivatives for Improved Metabolic Stability and In Vivo Performance
Despite its in vitro potency against PCA-1/ALKBH3 and its ability to activate caspase-2, the in vivo performance of the initial this compound compound was not entirely satisfactory, partly due to poor solubility and metabolic instability. hyo-med.ac.jpnih.govhuhs.ac.jp This necessitated the optimization of this compound derivatives to improve their metabolic stability and pharmacokinetic properties for better in vivo efficacy.
One significant approach to improve the solubility and bioavailability of this compound was the preparation of its sodium salt (this compound sodium salt). hyo-med.ac.jpnih.gov This modification led to significant improvements in pharmacokinetic parameters, such as an 8-fold increase in the area under the curve (AUC) after subcutaneous administration compared to the parent compound. hyo-med.ac.jpnih.gov The improved solubility of the sodium salt also resulted in better absorption and enabled serum concentrations exceeding the in vitro IC50 for DU145 cell proliferation, which was not consistently achieved with the parent this compound. hyo-med.ac.jp
Studies evaluating the metabolic stability of this compound in rat liver S9 mixture indicated that the compound was easily decomposed. huhs.ac.jp This finding underscored the need for designing more metabolically stable analogues. Subsequent research focused on synthesizing novel PCA-1/ALKBH3 inhibitors with improved stability in S9 mixture and better oral absorbability in rats. huhs.ac.jp These efforts led to the identification of derivatives with more potent inhibitory activities in xenograft models compared to the original this compound, demonstrating the success of optimization strategies in enhancing in vivo performance. researchgate.nethuhs.ac.jp
Computational and Biophysical Characterization of Huhs015 Interactions
Molecular Modeling and Docking Studies of HUHS015 with Target Proteins
Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a small molecule, such as this compound, within the active site or binding pocket of a target protein. These studies provide insights into the potential binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
In the context of ALKBH3 inhibitors, molecular docking studies have been employed to analyze the binding of compounds to the enzyme's active site, particularly the 2-oxoglutarate (2OG)-binding site ucl.ac.uk. While specific detailed docking studies for this compound binding to ALKBH3 were not extensively detailed in the search results, the application of this technique to similar ALKBH inhibitors suggests its relevance in understanding this compound's interaction with its primary target ucl.ac.ukcore.ac.uk. For instance, docking analyses of other ALKBH3 inhibitors have identified interactions with key residues within the active site, such as hydrogen bonds with residues like Arg131 and interactions with the iron coordination triad (B1167595) including His191 core.ac.uk. Such studies are fundamental in visualizing how this compound might position itself within the ALKBH3 enzyme to exert its inhibitory effect.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms of this compound
Molecular dynamics (MD) simulations extend the insights gained from docking studies by providing a dynamic view of the ligand-protein interaction over time. These simulations account for the flexibility of both the ligand and the protein, allowing researchers to study the stability of the binding pose, conformational changes upon binding, and the dynamics of the interactions ejbio.orgresearchgate.netyums.ac.ir.
Application of Computational Approaches in this compound Lead Optimization and Drug Design
Computational approaches, including molecular modeling, docking, and molecular dynamics simulations, play a significant role in the lead optimization and drug design process for compounds like this compound jkchemical.comdanaher.comoncodesign-services.combiobide.comupmbiomedicals.com. Lead optimization aims to improve the pharmacological profile of a lead compound, enhancing properties such as potency, selectivity, and pharmacokinetic characteristics, while minimizing potential toxicity danaher.comoncodesign-services.combiobide.comupmbiomedicals.com.
Computational methods facilitate this process by:
Structure-Activity Relationship (SAR) Analysis: Predicting how modifications to the chemical structure of this compound might affect its binding affinity and biological activity oncodesign-services.com.
Virtual Screening: Identifying potential new compounds with similar binding characteristics to this compound by screening large databases of chemical structures against the target protein's binding site medchemexpress.comdanaher.com.
De Novo Design: Designing novel molecules from scratch that are predicted to bind effectively to the target danaher.com.
Predicting ADMET Properties: Estimating absorption, distribution, metabolism, excretion, and toxicity properties computationally to filter out compounds with unfavorable profiles early in the process danaher.com.
The initial identification of this compound itself was based on a random screening assay using recombinant PCA-1/ALKBH3, followed by the design and synthesis of derivatives to obtain potent inhibitors researchgate.nethyo-med.ac.jp. Computational tools likely played a role in the subsequent optimization efforts, guiding structural modifications to enhance potency and other desirable properties. The development of the sodium salt of this compound to improve solubility and bioavailability is an example of lead optimization aimed at improving pharmacokinetic properties iiarjournals.orghyo-med.ac.jp.
Biophysical Techniques for Confirming this compound Target Engagement and Conformational Changes
Biophysical techniques are essential for experimentally validating the interactions predicted by computational methods and for directly measuring the binding of this compound to its target proteins in vitro and in cellular contexts. These techniques can confirm target engagement, quantify binding affinity, and detect conformational changes in the protein upon ligand binding biorxiv.org.
While specific biophysical studies detailing this compound's interaction with ALKBH3 were not extensively described in the search results, common techniques used in such studies include:
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of a small molecule to a surface-immobilized protein target medchemexpress.com.
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with molecular binding events to determine binding affinity, stoichiometry, and thermodynamic parameters.
Thermal Shift Assays (e.g., Differential Scanning Fluorimetry - DSF): Monitors the thermal stability of a protein in the presence and absence of a ligand; binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature biorxiv.org.
Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular environment by measuring the thermal stability of the target protein in cells treated with the compound biorxiv.org.
Fluorescence Spectroscopy: Can be used to study conformational changes upon ligand binding or to measure binding affinity if the protein or ligand is fluorescent or can be labeled researchgate.net. Stopped-flow fluorescence spectroscopy, for instance, has been used to study the conformational dynamics of ALKBH3 during its catalytic process researchgate.net.
X-ray Crystallography or Cryo-EM: Provides high-resolution 3D structures of the protein-ligand complex, offering direct visual evidence of how the compound binds to the protein medchemexpress.com.
These biophysical methods complement computational studies by providing experimental validation of the predicted interactions and offering quantitative data on binding characteristics. They are critical for confirming that this compound engages its intended target, ALKBH3, in relevant biological settings and for understanding the functional consequences of this engagement.
Translational Aspects and Future Research Trajectories for Huhs015
Development of Predictive Biomarkers for HUHS015 Therapeutic Response
The identification of predictive biomarkers is crucial for optimizing the therapeutic application of this compound and identifying patient populations most likely to benefit from treatment. Given that this compound acts as an ALKBH3 inhibitor and a caspase-2 activator, potential biomarkers could be related to the expression or activity levels of these two proteins.
Regarding caspase-2, its role as an initiator caspase in apoptosis suggests that the functional status of the caspase-2 pathway could be a determinant of this compound response. hep.com.cnoup.comnih.gov this compound-stimulated apoptosis has been shown to require the Bcl2 family protein BID, indicating that the expression or activation status of BID could also be a relevant biomarker. hep.com.cnoup.comnih.gov
Further research is needed to systematically evaluate these potential biomarkers and establish their predictive value in clinical settings. This could involve analyzing ALKBH3 and caspase-2 expression, m1A modification patterns, and BID status in patient samples and correlating them with treatment outcomes following this compound administration.
Exploration of this compound in Other Cancer Types Beyond Prostate Cancer
While initially identified as a prostate cancer antigen-1 inhibitor, the multifaceted activity of this compound suggests potential applications in other cancer types. ALKBH3, the primary target of this compound, is a DNA/RNA demethylase, and its dysregulation has been implicated in various cancers beyond prostate cancer. researchgate.netmdpi.comnih.gov For instance, ALKBH3 has been found to be overexpressed in human lung cancers, particularly adenocarcinoma, and its expression correlated with recurrence-free survival. researchgate.net ALKBH3 has also been linked to the proliferation, migration, and invasion of cancer cells in colorectal cancer, gastric cancer, glioma, and hepatocellular cancer. mdpi.com The association of 1-methyladenine (B1486985) (1-meA), a substrate of ALKBH3, with other cancers further supports the potential for this compound in broader oncological applications. researchgate.netnih.gov
Moreover, this compound's ability to activate caspase-2-mediated apoptosis could be leveraged in cancers where the apoptotic pathway is compromised. hep.com.cnoup.comnih.gov Given the role of caspase-2 in various cellular stress responses, targeting this pathway with this compound might be effective in inducing cell death in cancer cells that are resistant to conventional apoptosis-inducing agents.
Pre-clinical studies exploring the efficacy of this compound in cell lines and animal models of other cancer types where ALKBH3 is overexpressed or the caspase-2 pathway is relevant would be crucial to validate these potential applications.
Investigation of this compound's Role in Diverse Cellular Stress Responses and Cell Death Modalities
Caspase-2 is recognized as an initiator caspase that can trigger apoptosis in response to various cellular stresses. hep.com.cnoup.comnih.govdntb.gov.uaresearchgate.netbham.ac.uk Research has shown that this compound specifically activates caspase-2-mediated apoptosis. hep.com.cnoup.comnih.gov This activation requires the presence of the protein BID, and the cell death proceeds through the BID-dependent mitochondrial pathway. hep.com.cnoup.comnih.gov Notably, this compound-stimulated apoptosis appears to be independent of the PIDDosome complex, which is another known platform for caspase-2 activation induced by genotoxic stress. hep.com.cnoup.comnih.gov
Beyond apoptosis, caspase-2 has been implicated in non-apoptotic signaling pathways, including cell cycle regulation and DNA repair. bham.ac.uk The role of ALKBH3, the other primary target of this compound, in DNA/RNA demethylation and its association with DNA alkylation repair further links this compound to cellular stress responses. researchgate.net ALKBH3's influence on RNA integrity and protein synthesis also suggests a broader impact on cellular function under stress. pnas.orgpnas.org
Future research could delve deeper into how this compound modulates different types of cellular stress responses, including DNA damage, oxidative stress, and endoplasmic reticulum stress. Investigating its impact on various cell death modalities beyond apoptosis, such as necroptosis or ferroptosis, could reveal additional therapeutic avenues. Understanding the interplay between ALKBH3 inhibition and caspase-2 activation in these processes is essential.
Strategies for Overcoming Potential Resistance Mechanisms to this compound
As with many therapeutic agents, the development of resistance mechanisms could limit the long-term efficacy of this compound. Potential resistance to this compound could arise from alterations in its targets, ALKBH3 and caspase-2, or in the downstream pathways they regulate.
Given that ALKBH3 is a DNA/RNA demethylase involved in epitranscriptomic modifications, changes in the expression or activity of other enzymes involved in RNA modification could potentially compensate for ALKBH3 inhibition. mdpi.com Similarly, alterations in the apoptotic pathway downstream of caspase-2, such as deficiencies in BID or other components of the mitochondrial pathway, could lead to resistance to this compound-induced apoptosis. hep.com.cnoup.comnih.gov Cancer cells can develop resistance through various mechanisms, including the dysfunction of apoptosis pathways and the activation of alternative signaling pathways. nih.gov
Strategies to overcome potential resistance could involve combination therapies. Research has shown that combining this compound with other prostate cancer drugs, such as cisplatin (B142131) or docetaxel (B913), can elicit synergistic and sustained effects in vitro and in vivo. researchgate.netnih.gov This suggests that combining ALKBH3 inhibition and caspase-2 activation with agents targeting different pathways could be a promising approach to circumvent resistance.
Further research is needed to identify the specific mechanisms of resistance that may emerge with this compound treatment and to develop rational combination strategies or identify novel targets to overcome them.
Considerations for Advanced Drug Delivery Systems and Formulation Sciences for this compound
Optimizing the delivery and formulation of this compound is important for improving its bioavailability, targeting, and efficacy, while potentially reducing off-target effects. Studies have investigated the pharmacokinetics of this compound, noting its bioavailability in rats after oral administration was 7.2%. medchemexpress.comresearchgate.netbiocat.com Challenges related to the metabolic stability of this compound in liver homogenate have also been observed, indicating a potential for decomposition in vivo. huhs.ac.jpiiarjournals.org
Efforts to improve the solubility and bioavailability of this compound have included the preparation of a sodium salt form, which demonstrated increased bioavailability and improved suppression of tumor growth in a mouse xenograft model compared to the free form. researchgate.nethyo-med.ac.jp
Advanced drug delivery systems, such as nanoparticles, liposomes, or other encapsulation techniques, could be explored to enhance the delivery of this compound to target tissues, improve its stability, and control its release. Nanoparticle-based formulations are being investigated for targeted drug delivery in prostate cancer to enhance bioavailability and selective cancer cell targeting. nih.gov Applying similar approaches to this compound could lead to improved therapeutic outcomes.
Formulation science efforts could focus on developing formulations that enhance the stability of this compound and optimize its pharmacokinetic profile for different routes of administration. This could involve investigating different salt forms, co-crystals, or amorphous solid dispersions, similar to strategies used for other compounds to improve solubility and bioavailability. patsnap.com
Ethical and Regulatory Considerations in the Translational Development of this compound-based Therapeutics
The translational development of this compound-based therapeutics must navigate a complex landscape of ethical and regulatory considerations. As a potential therapeutic agent, rigorous pre-clinical testing is required to assess its efficacy and understand its mechanisms of action in relevant disease models.
Ethical considerations surrounding the use of animal models in pre-clinical research are paramount, requiring adherence to established guidelines and ethical approvals. pnas.orgpnas.orgiiarjournals.org As research progresses towards human studies, ethical protocols for clinical trials, including informed consent, patient safety, and data privacy, must be strictly followed. iiarjournals.org
Regulatory considerations involve meeting the requirements of health authorities for drug approval. This includes demonstrating the quality, safety, and efficacy of this compound through comprehensive pre-clinical and clinical data. The manufacturing process must comply with Good Manufacturing Practices (GMP). The novelty of targeting ALKBH3 and activating caspase-2 may require specific considerations during the regulatory review process.
Furthermore, ethical discussions surrounding equitable access to potential this compound-based therapies and the responsible dissemination of research findings are important aspects of the translational pathway.
Q & A
Q. Advanced Research Focus
- Genetic Knockouts : Use RAIDD−/− or PIDD−/− cells to test this compound’s activity. Studies show this compound activates caspase-2 independently of RAIDD, unlike PIDDosome-dependent pathways .
- Pharmacological Inhibition : Combine this compound with PIDDosome inhibitors (e.g., z-VAD-fmk) to assess pathway redundancy.
- Downstream Signaling Analysis : Monitor BID cleavage and mitochondrial cytochrome c release, which are critical for this compound-induced apoptosis .
What are the limitations of current this compound studies, and how can they guide future research?
Q. Advanced Research Focus
- Metabolic Instability : this compound’s rapid hepatic clearance in rodents limits translational studies. Future work should prioritize prodrug designs or alternative formulations .
- Off-Target Effects : While selective for caspase-2, high concentrations may inhibit ALKBH3. Dose-ranging studies and transcriptomic profiling (e.g., RNA-seq) can identify context-dependent effects .
- In Vivo Models : Current data rely on cell lines; xenograft models with humanized caspase-2 are needed to validate therapeutic potential .
What analytical techniques are critical for validating this compound's target engagement and mechanism?
Q. Methodological Guidance
- Immunoblotting : Confirm caspase-2 processing (pro-caspase-2 to active fragments) and BID cleavage .
- Cellular Viability Assays : Use ATP-based or Annexin V/propidium iodide staining to quantify apoptosis.
- Structural Biology : X-ray crystallography or cryo-EM of this compound bound to caspase-2 could elucidate activation mechanisms .
How can researchers reconcile conflicting data on this compound's dependency on caspase-9 for apoptosis?
Advanced Research Focus
this compound-induced apoptosis requires caspase-9 in some contexts (e.g., HeLa cells) but not others. To address this:
- Perform genetic knockout/rescue experiments (e.g., CASP9−/− vs. CASP9+/+ cells).
- Analyze caspase-3/7 activation kinetics; caspase-9 deletion delays but does not abolish apoptosis, suggesting redundant pathways .
What best practices should guide the reporting of this compound research to ensure reproducibility?
Q. Methodological Guidance
- Detailed Protocols : Include compound synthesis, cell culture conditions, and assay parameters (e.g., ATP assay incubation times) .
- Data Transparency : Share raw viability curves, immunoblot densitometry, and SAR tables as supplementary materials .
- Ethical Compliance : Disclose conflicts of interest, especially if collaborating with entities developing this compound derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
